Cas no 874920-84-0 (2-amino-1-(6-chloropyridin-3-yl)propan-1-one)

2-Amino-1-(6-chloropyridin-3-yl)propan-1-one is a chlorinated pyridine derivative with a ketone functional group and an amino substituent, making it a versatile intermediate in organic synthesis. Its structure combines a pyridine ring with a propanone backbone, offering reactivity at multiple sites for further functionalization. The 6-chloro substitution enhances its utility in cross-coupling reactions, while the amino group provides a handle for derivatization or salt formation. This compound is particularly valuable in pharmaceutical and agrochemical research, where its scaffold can serve as a precursor for bioactive molecules. Its well-defined chemical properties ensure consistent performance in synthetic applications.
2-amino-1-(6-chloropyridin-3-yl)propan-1-one structure
874920-84-0 structure
Product name:2-amino-1-(6-chloropyridin-3-yl)propan-1-one
CAS No:874920-84-0
MF:C8H9ClN2O
MW:184.62286067009
MDL:MFCD20720428
CID:1898996
PubChem ID:86092942

2-amino-1-(6-chloropyridin-3-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 2-amino-1-(6-chloro-3-pyridinyl)-
    • 2-amino-1-(6-chloropyridin-3-yl)propan-1-one
    • 874920-84-0
    • EN300-2003768
    • MDL: MFCD20720428
    • Inchi: InChI=1S/C8H9ClN2O/c1-5(10)8(12)6-2-3-7(9)11-4-6/h2-5H,10H2,1H3
    • InChI Key: PFWORRJGOLTYCH-UHFFFAOYSA-N
    • SMILES: CC(C(=O)C1=CN=C(C=C1)Cl)N

Computed Properties

  • Exact Mass: 184.0403406Da
  • Monoisotopic Mass: 184.0403406Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 56Ų

2-amino-1-(6-chloropyridin-3-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2003768-0.1g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
0.1g
$1207.0 2023-09-16
Enamine
EN300-2003768-2.5g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
2.5g
$2688.0 2023-09-16
Enamine
EN300-2003768-1g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
1g
$1371.0 2023-09-16
Enamine
EN300-2003768-10g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
10g
$5897.0 2023-09-16
Enamine
EN300-2003768-10.0g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
10g
$5897.0 2023-05-31
Enamine
EN300-2003768-5.0g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
5g
$3977.0 2023-05-31
Enamine
EN300-2003768-5g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
5g
$3977.0 2023-09-16
Enamine
EN300-2003768-0.5g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
0.5g
$1316.0 2023-09-16
Enamine
EN300-2003768-0.25g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
0.25g
$1262.0 2023-09-16
Enamine
EN300-2003768-1.0g
2-amino-1-(6-chloropyridin-3-yl)propan-1-one
874920-84-0
1g
$1371.0 2023-05-31

Additional information on 2-amino-1-(6-chloropyridin-3-yl)propan-1-one

2-Amino-1-(6-Chloropyridin-3-yl)Propan-1-one (CAS No. 874920-84-0): A Comprehensive Overview

The compound 2-amino-1-(6-chloropyridin-3-yl)propan-1-one (CAS No. 874920-84-0) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its pyridine ring, chlorine substituent, and ketone group, exhibits a diverse range of biological activities, making it a promising candidate for various therapeutic applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and potential uses.

Structural Features and Synthesis: The molecular structure of 2-amino-1-(6-chloropyridin-3-yl)propan-1-one is defined by its pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 3-position. The presence of the ketone group at the 1-position introduces additional functional diversity to the molecule. Synthesis of this compound typically involves multi-step processes, including nucleophilic aromatic substitution and condensation reactions. Researchers have recently explored more efficient routes using microwave-assisted synthesis and catalytic systems, which have significantly improved yield and purity.

Biological Activities: One of the most notable aspects of 2-amino-1-(6-chloropyridin-3-yl)propan-1-one is its diverse biological activity. Studies have demonstrated its potential as an antitumor agent, with selective cytotoxicity against various cancer cell lines. Additionally, this compound exhibits anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Recent research has also highlighted its role as a neuroprotective agent, with promising results in models of neurodegenerative disorders such as Alzheimer's disease.

Mechanistic Insights: The biological activities of 2-amino-1-(6-chloropyridin-3-yl)propan-1-one are attributed to its ability to modulate key cellular pathways. For instance, its antitumor effects are linked to the inhibition of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK. The compound also demonstrates potential as a Hsp90 inhibitor, which is critical for cancer cell survival. Furthermore, its anti-inflammatory activity is mediated through the suppression of NF-kB signaling and the downregulation of pro-inflammatory cytokines.

Applications in Drug Discovery: Given its multifaceted biological profile, 2-amino-1-(6-chloropyridin-3-yli)propanone serves as a valuable lead compound in drug discovery programs. Researchers have employed structure-based drug design to optimize its pharmacokinetic properties, enhancing its bioavailability and reducing off-target effects. Preclinical studies have shown favorable pharmacokinetic profiles, with moderate absorption and clearance rates, suggesting potential for further development into clinical candidates.

Safety and Toxicity: Safety assessment studies indicate that 2-amino-propanone derivatives exhibit low acute toxicity at therapeutic doses. However, long-term toxicity studies are still underway to evaluate potential risks associated with chronic exposure. Regulatory agencies emphasize the importance of thorough toxicological evaluations before advancing such compounds into clinical trials.

Future Directions: The future outlook for 2-amino-propanone derivatives is promising, with ongoing research focusing on optimizing their therapeutic potential. Emerging technologies such as artificial intelligence-driven drug design and high-throughput screening are expected to accelerate the discovery of novel analogs with improved efficacy and safety profiles.

In conclusion, 2-amino-propanone derivatives, particularly CAS No. 874920_84_0, represent a significant advancement in medicinal chemistry. Their unique structural features, coupled with diverse biological activities, position them as valuable tools in drug discovery and development.

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